molecular formula C15H18ClN3O2 B5499260 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane

2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane

Cat. No. B5499260
M. Wt: 307.77 g/mol
InChI Key: YNTHAGBPUUUGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane, also known as CPFA, is a compound that has gained increasing attention in scientific research due to its potential pharmacological properties. CPFA belongs to the class of azepane derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit tumor growth, and improve glucose tolerance. Additionally, 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has been shown to have antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane in lab experiments is its high purity and yield, which makes it suitable for large-scale production. Additionally, 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has shown promising pharmacological properties, making it a potential candidate for drug development. However, one limitation of using 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane. One area of interest is its potential use as an anti-inflammatory agent for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane may have potential as an anti-cancer agent for the treatment of various types of cancer. Further research is also needed to fully understand the mechanism of action of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane and its potential side effects.

Synthesis Methods

The synthesis of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with 2-furoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 1,6-diaminohexane to yield 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane. This method has been reported to have a high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has been studied extensively for its potential pharmacological properties. One of the major areas of research is its anti-inflammatory activity. Studies have shown that 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory enzymes. 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has also been investigated for its anti-cancer activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has been studied for its potential use as an anti-microbial agent, as it has shown activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

[2-(4-chloro-1-methylpyrazol-3-yl)azepan-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-18-10-11(16)14(17-18)12-6-3-2-4-8-19(12)15(20)13-7-5-9-21-13/h5,7,9-10,12H,2-4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTHAGBPUUUGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCCCN2C(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane

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